![molecular formula C21H19ClF2N4O2 B2712129 3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034434-48-3](/img/structure/B2712129.png)
3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H19ClF2N4O2 and its molecular weight is 432.86. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antagonist Activity
Research has been conducted on the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which include compounds structurally similar to the one . These compounds were tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among them, specific derivatives demonstrated potent 5-HT2 antagonist activity, indicating their potential use in neurological studies and drug development (Watanabe et al., 1992).
Structural Analysis
Another study focused on the structural analysis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including compounds with similar chemical structures. This research provides insights into the molecular geometry, dihedral angles, and distances between atoms, which are crucial for understanding the compound's interaction with biological molecules (Li et al., 2005).
Molecular Docking Studies
Further studies include molecular docking to explore the interaction of similar benzimidazole derivatives with biological targets, specifically focusing on their potential as EGFR inhibitors in cancer treatment. These studies reveal the compounds' binding affinities and suggest their application in developing new anticancer agents (Karayel, 2021).
Antimicrobial Activities
Some new 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds, including derivatives related to the chemical structure , have demonstrated good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Antioxidant and Antibacterial Agents
The synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents was explored, focusing on compounds with pharmacophores similar to the query compound. This research supports the development of new antibiotics and highlights the importance of fluorine in enhancing biological activity (Holla, Bhat, & Shetty, 2003).
properties
IUPAC Name |
3-[[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF2N4O2/c22-14-4-3-6-16(24)19(14)20(29)27-10-8-13(9-11-27)12-18-25-26-21(30)28(18)17-7-2-1-5-15(17)23/h1-7,13H,8-12H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJZCAGMNCEVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.